1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound featuring a pyrrole ring substituted with a but-3-en-2-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyrrole with but-3-en-2-yl halides under basic conditions. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack or Duff formylation methods .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The but-3-en-2-yl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens or nitro groups
Major Products:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-3-en-2-yl group may also interact with hydrophobic pockets in biological molecules, influencing their activity .
Comparison with Similar Compounds
1-(But-3-en-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(But-3-en-2-yl)-1H-pyrrole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(But-3-en-2-yl)-1H-pyrrole-2-nitro: Similar structure but with a nitro group instead of an aldehyde.
Uniqueness: 1-(But-3-en-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an aldehyde group and a but-3-en-2-yl group on the pyrrole ring.
Properties
CAS No. |
631869-22-2 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-but-3-en-2-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-3-8(2)10-6-4-5-9(10)7-11/h3-8H,1H2,2H3 |
InChI Key |
CKFHVJUQIHYLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)N1C=CC=C1C=O |
Origin of Product |
United States |
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